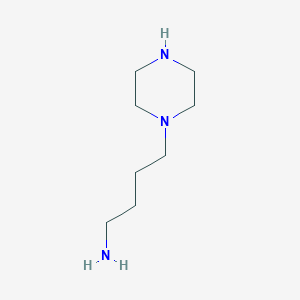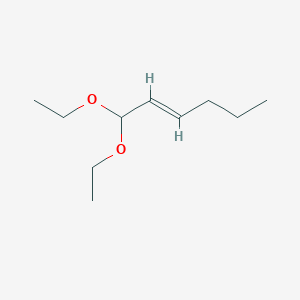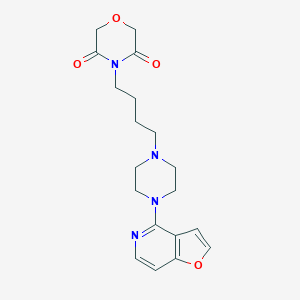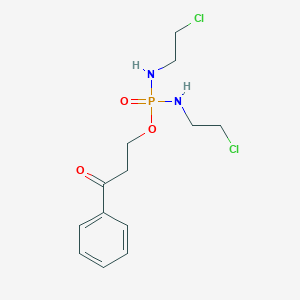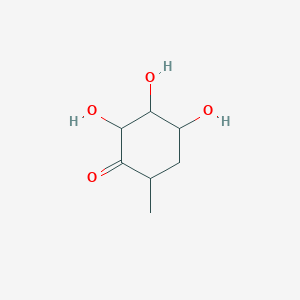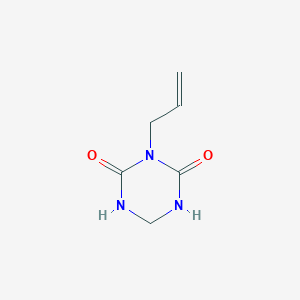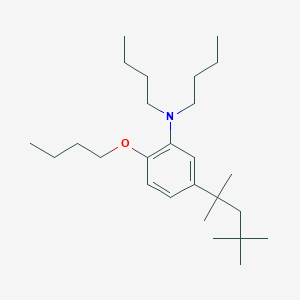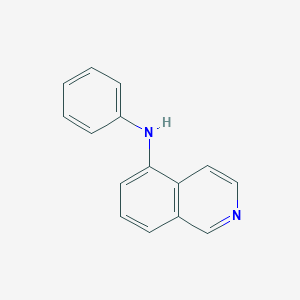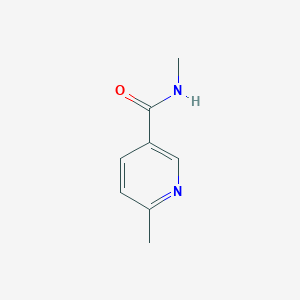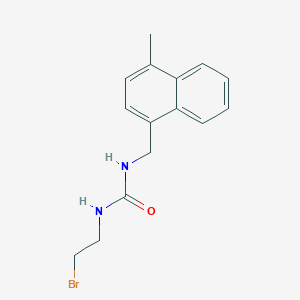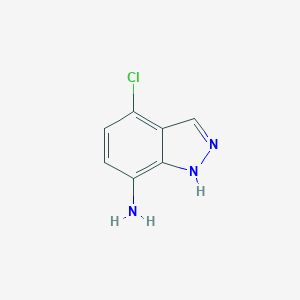
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid, also known as diethylbarbituric acid glucoside (DEBG), is a synthetic compound that belongs to the class of barbituric acid derivatives. It was first synthesized in 1956 by Dr. Louis Fieser and his colleagues at Harvard University. DEBG has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
科学研究应用
DEBG has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, sedative, and hypnotic properties in animal models. DEBG has also been investigated for its neuroprotective effects against brain damage caused by ischemia and oxidative stress. In addition, DEBG has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. These findings suggest that DEBG may have potential applications in the treatment of neurological disorders and cancer.
作用机制
The exact mechanism of action of DEBG is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is a major neurotransmitter that regulates neuronal excitability and plays a critical role in the control of seizures, anxiety, and sleep. DEBG may also exert its effects by modulating the activity of ion channels and receptors in the brain.
生化和生理效应
DEBG has been shown to produce a number of biochemical and physiological effects. It has been found to increase the duration of sleep and reduce the latency to sleep onset in animal models. DEBG has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. In addition, DEBG has been shown to protect against brain damage caused by ischemia and oxidative stress by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes.
实验室实验的优点和局限性
DEBG has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, which allows for accurate dosing and reproducibility of results. DEBG has also been extensively studied in animal models, which provides a solid foundation for future research. However, there are also several limitations to using DEBG in lab experiments. For example, it has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in certain applications. In addition, the precise mechanisms of action of DEBG are not fully understood, which may complicate interpretation of results.
未来方向
Despite the limitations, DEBG remains a promising research tool with potential therapeutic applications. Future research could focus on elucidating the precise mechanisms of action of DEBG and identifying new therapeutic applications. For example, DEBG could be investigated as a potential treatment for other neurological disorders, such as anxiety and depression. DEBG could also be studied in combination with other drugs to enhance their efficacy and reduce side effects. Finally, DEBG could be modified to improve its pharmacokinetic properties and increase its bioavailability.
合成方法
DEBG can be synthesized by reacting barbituric acid with ethyl iodide in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with glucose in the presence of an acid catalyst, such as sulfuric acid, to obtain DEBG. The overall reaction can be represented as follows:
属性
CAS 编号 |
106476-71-5 |
|---|---|
产品名称 |
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid |
分子式 |
C14H22N2O8 |
分子量 |
346.33 g/mol |
IUPAC 名称 |
5,5-diethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O8/c1-3-14(4-2)11(21)15-13(23)16(12(14)22)10-9(20)8(19)7(18)6(5-17)24-10/h6-10,17-20H,3-5H2,1-2H3,(H,15,21,23)/t6-,7-,8+,9-,10-/m1/s1 |
InChI 键 |
ALDUFTZQPLCBID-HOTMZDKISA-N |
手性 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
同义词 |
barbital N-glucoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



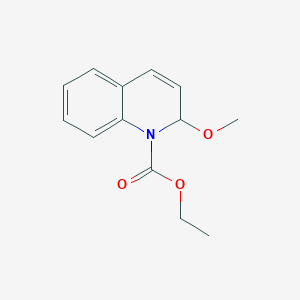
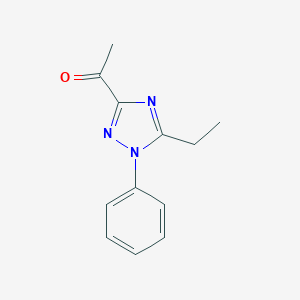
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
